1,4,7-Tritosyl-1,4,7-triazonane

Catalog No.
S708636
CAS No.
52667-89-7
M.F
C27H33N3O6S3
M. Wt
591.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,7-Tritosyl-1,4,7-triazonane

CAS Number

52667-89-7

Product Name

1,4,7-Tritosyl-1,4,7-triazonane

IUPAC Name

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane

Molecular Formula

C27H33N3O6S3

Molecular Weight

591.8 g/mol

InChI

InChI=1S/C27H33N3O6S3/c1-22-4-10-25(11-5-22)37(31,32)28-16-18-29(38(33,34)26-12-6-23(2)7-13-26)20-21-30(19-17-28)39(35,36)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3

InChI Key

BLZOXONTWBENEK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Drug discovery and development

  • Molecular scaffold: The cage-like structure of 1,4,7-tritosyl-1,4,7-triazonane can serve as a scaffold for the design and development of new drugs. By attaching various functional groups to the scaffold, researchers can create molecules with specific properties that target particular diseases [].
  • Delivery systems: The trifunctional nature of the molecule, with three tosyl groups (derived from p-toluenesulfonyl chloride), allows for the attachment of biomolecules or targeting moieties. This feature makes it a potential candidate for developing targeted drug delivery systems [].

Catalysis

  • Supramolecular catalysis: The cavity and the functional groups of 1,4,7-tritosyl-1,4,7-triazonane can be used to design supramolecular catalysts. These catalysts can bind and activate substrates within their cavity, leading to specific chemical reactions.
  • Asymmetric catalysis: The chiral nature of the molecule (due to the arrangement of atoms in space) can be exploited for the development of asymmetric catalysts. These catalysts can be used to create molecules with a specific handedness, which is crucial for the development of certain drugs and materials.

Polymer chemistry

  • Functional monomers: 1,4,7-Tritosyl-1,4,7-triazonane can be incorporated into polymer chains as functional monomers. This can lead to the development of polymers with unique properties, such as improved thermal stability, self-assembly capabilities, and specific functionalities.

1,4,7-Tritosyl-1,4,7-triazonane is a specialized compound characterized by a nine-membered triazamacrocyclic ring structure. It features three tosyl groups (p-toluenesulfonyl) attached to each nitrogen atom within the ring. This compound is derived from 1,4,7-triazacyclononane and serves as a key intermediate in synthesizing various derivatives of triazacyclononane, which have significant applications in coordination chemistry and other fields. The molecular formula for 1,4,7-tritosyl-1,4,7-triazonane is C27H33N3O6S3, with a molecular weight of approximately 591.8 g/mol .

Primarily due to its tosyl groups. These groups can be substituted with other functional groups through substitution reactions. The compound can also be deprotected under specific conditions to yield partially or fully deprotected derivatives of triazacyclononane. Common methods for deprotection include treatment with strong acids like hydrobromic acid in acetic acid or using nucleophilic reagents. The resulting derivatives can then participate in various reactions such as alkylation and acylation.

While 1,4,7-tritosyl-1,4,7-triazonane itself does not exhibit specific biological activity, it is significant as a synthetic precursor for biologically active compounds. The derivatives synthesized from this compound often play roles in coordination chemistry and can form stable complexes with various metal ions. These metal complexes may exhibit interesting properties that could be explored for potential biomedical applications .

The synthesis of 1,4,7-tritosyl-1,4,7-triazonane typically involves the Richman-Atkins cyclization reaction. This process includes the condensation of a tritosylated polyamine with a ditosylated diol in a polar aprotic solvent like dimethylformamide at elevated temperatures. An improved synthesis method utilizing 1,2-ditosamides along with lithium hydride has been reported to yield higher efficiencies (57-90%) compared to traditional methods.

The primary applications of 1,4,7-tritosyl-1,4,7-triazonane are found in coordination chemistry and catalysis. It serves as a versatile building block for synthesizing ligands that can form complexes with transition metals and lanthanides. These complexes often have unique spectroscopic properties and can be used in various catalytic processes. Notably, chiral derivatives of this compound show promise in asymmetric catalysis . Additionally, it has potential applications in biomimetic studies due to its ability to adapt coordination environments for metal ion interactions.

Research has explored the complexation of 1,4,7-tritosyl-1,4,7-triazonane with various metal ions to understand the stability and reactivity of these complexes. For example, studies involving nicotinamide and other macrocyclic compounds have provided insights into the stability constants of formed complexes and how solvent polarity affects complex formation . These investigations are crucial for developing new materials and understanding their behaviors in different environments.

Several compounds are structurally similar to 1,4,7-tritosyl-1,4,7-triazonane but differ in functionalization or substituents.

Compound NameStructure TypeUnique Features
1,4,7-TriazacyclononaneTriazamacrocycleBase structure without tosyl groups
1,4-Di-tert-butyl-1,4,7-triazacyclononaneTriazamacrocycleContains tert-butyl groups instead of tosyl
1-(p-Toluenesulfonyl)-1,4-diazacyclohexaneDiaza-macrocycleFewer nitrogen atoms; simpler structure
1-(p-Toluenesulfonyl)-3-(p-toluenesulfonyl)-3-methyl-3-(p-toluenesulfonyl)propaneComplex alkane derivativeContains multiple tosyl substituents on aliphatic chain

These compounds highlight the uniqueness of 1,4,7-tritosyl-1,4,7-triazonane due to its specific triazamacrocyclic structure combined with multiple tosyl groups that enhance its reactivity and versatility in synthetic applications .

The synthesis of 1,4,7-tritosyl-1,4,7-triazonane is rooted in the broader exploration of polyazamacrocycles during the mid-20th century. The foundational Richman-Atkins cyclization, first reported in 1974, enabled the preparation of triazacyclononane derivatives by reacting sulfonamide precursors with ditosylates. Early methods faced challenges in yield and scalability due to steric hindrance from protecting groups. A breakthrough occurred in the 2000s with the optimization of macrocyclization conditions using lithium hydride, which boosted yields to 57–90% for 1,2-ditosylamide precursors.

This compound’s discovery paralleled the growing recognition of TACN derivatives as versatile ligands. Researchers recognized that tosyl groups could stabilize intermediates while permitting selective deprotection—a critical feature for constructing asymmetric or chiral macrocycles. For example, the synthesis of chiral cyclohexyl-fused TACN derivatives relied on 1,4,7-tritosyl-1,4,7-triazonane as a key precursor, enabling the development of copper(II) complexes for asymmetric catalysis.

XLogP3

3.6

Other CAS

52667-89-7

Wikipedia

1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane

Dates

Modify: 2023-08-15

Explore Compound Types